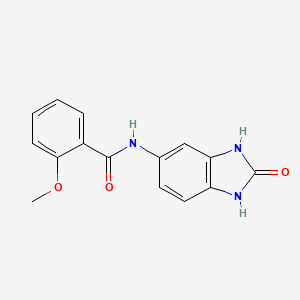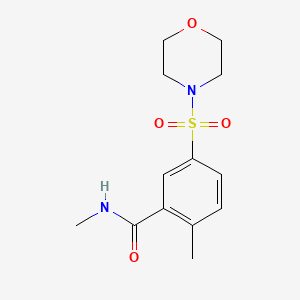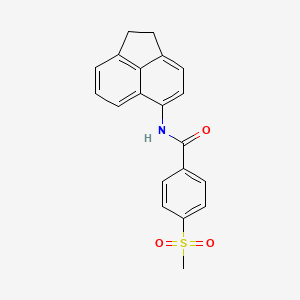![molecular formula C16H21NO3 B4401099 4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4401099.png)
4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine
説明
4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine, also known as ADMO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADMO is a morpholine derivative that possesses a unique chemical structure, which allows it to interact with biological systems in a specific manner.
作用機序
The mechanism of action of 4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. Inhibition of chitin synthase can lead to the disruption of fungal cell wall synthesis, resulting in the inhibition of fungal growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels) in tumors, and inhibit the expression of inflammatory cytokines. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
実験室実験の利点と制限
One of the advantages of 4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine is its broad-spectrum activity against various cancer cells, fungi, and viruses. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound.
将来の方向性
There are several future directions for the research and development of 4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the specific molecular targets of this compound and its mechanism of action. This can lead to the development of new drugs that target these specific molecular targets. Finally, further studies are needed to determine the efficacy and safety of this compound in vivo, which can lead to its clinical application in the treatment of cancer, fungal infections, and viral infections.
In conclusion, this compound is a synthetic compound that has shown significant potential in the field of medicinal chemistry. Its unique chemical structure and broad-spectrum activity make it a promising candidate for the development of new drugs. However, further studies are needed to determine its optimal dosage, toxicity, and mechanism of action, as well as its efficacy and safety in vivo.
科学的研究の応用
4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral activities. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-8-19-15-7-5-6-14(9-15)16(18)17-10-12(2)20-13(3)11-17/h4-7,9,12-13H,1,8,10-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQNRUUMLOBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)

![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)

![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
![4-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401096.png)
![N-(tert-butyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4401100.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4401104.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4401111.png)
